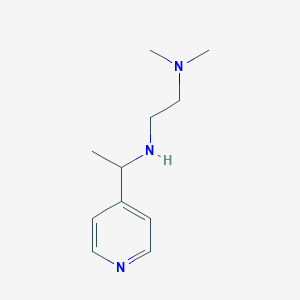

N,N-Dimethyl-N'-(1-pyridin-4-ylethyl)ethane-1,2-diamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

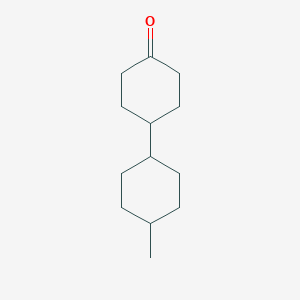

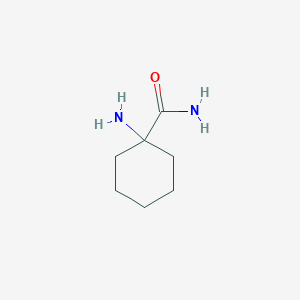

“N,N-Dimethyl-N’-(1-pyridin-4-ylethyl)ethane-1,2-diamine” is a chemical compound with the molecular formula C11H19N3 . It has a molecular weight of 193.29 .

Molecular Structure Analysis

The molecular structure of “N,N-Dimethyl-N’-(1-pyridin-4-ylethyl)ethane-1,2-diamine” can be represented by the SMILES string:CC(C1=CC=NC=C1)NCCN(C)C . Chemical Reactions Analysis

While specific chemical reactions involving “N,N-Dimethyl-N’-(1-pyridin-4-ylethyl)ethane-1,2-diamine” are not available, similar compounds like N,N′-Dimethylethylenediamine have been used in copper-catalyzed cyanations of aryl bromides .Physical And Chemical Properties Analysis

“N,N-Dimethyl-N’-(1-pyridin-4-ylethyl)ethane-1,2-diamine” has a molecular weight of 193.29 . Other physical and chemical properties such as melting point, boiling point, and density are not available in the retrieved data.Wissenschaftliche Forschungsanwendungen

Occurrence and Environmental Impact

N,N-Dimethyl-N'-(1-pyridin-4-ylethyl)ethane-1,2-diamine is part of a larger group of novel brominated flame retardants (NBFRs), with increasing application raising concerns about their occurrence, environmental fate, and toxicity. Research emphasizes the need for more comprehensive studies on their presence in indoor air, dust, consumer goods, and food, highlighting significant knowledge gaps for many NBFRs. High concentrations of related compounds, such as 2-ethylhexyl 2,3,4,5-tetrabromobenzoate (EH-TBB) and others, often reported in various environments, indicate potential environmental and health risks (Zuiderveen, Slootweg, & de Boer, 2020).

Heterocyclic N-oxide Applications

The compound falls under the category of heterocyclic N-oxide derivatives, which are recognized for their utility in organic synthesis, catalysis, and as potential drugs due to their biological significance. These derivatives, including those synthesized from pyridine, exhibit remarkable functionalities in metal complexes formation, catalysts design, and medicinal applications, showcasing their broad applicability in advanced chemistry and drug development investigations (Li et al., 2019).

Regioselectivity in Bromination

Research on the regioselectivity of bromination in unsymmetrical dimethylated pyridines, including compounds structurally related to N,N-Dimethyl-N'-(1-pyridin-4-ylethyl)ethane-1,2-diamine, reveals insights into the mechanisms affecting the bromination process. These studies help in understanding the chemical behavior of such compounds, providing a foundation for their application in synthetic chemistry (Thapa, Brown, Balestri, & Taylor, 2014).

Xylan Derivatives and Biopolymer Applications

Xylan derivatives, potentially synthesized from or related to the functional groups in N,N-Dimethyl-N'-(1-pyridin-4-ylethyl)ethane-1,2-diamine, are explored for their application potential in biopolymers. These studies emphasize the significance of chemical modification to achieve specific properties, opening avenues for the compound's application in biopolymer ethers and esters with targeted functionalities (Petzold-Welcke, Schwikal, Daus, & Heinze, 2014).

Hydrogen Bonding and Reactivity with Water

Investigations into hydrogen bonding and the reactivity of water with azines, which share structural similarities with N,N-Dimethyl-N'-(1-pyridin-4-ylethyl)ethane-1,2-diamine, provide fundamental insights into excited-state hydrogen bonding. These studies offer a deeper understanding of the compound's behavior in various states, relevant to its potential applications in photochemistry and photophysics (Reimers & Cai, 2012).

Eigenschaften

IUPAC Name |

N',N'-dimethyl-N-(1-pyridin-4-ylethyl)ethane-1,2-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19N3/c1-10(13-8-9-14(2)3)11-4-6-12-7-5-11/h4-7,10,13H,8-9H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJKLDKVSRPAXMJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=NC=C1)NCCN(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90577473 |

Source

|

| Record name | N~1~,N~1~-Dimethyl-N~2~-[1-(pyridin-4-yl)ethyl]ethane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90577473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N-Dimethyl-N'-(1-pyridin-4-ylethyl)ethane-1,2-diamine | |

CAS RN |

136469-85-7 |

Source

|

| Record name | N~1~,N~1~-Dimethyl-N~2~-[1-(pyridin-4-yl)ethyl]ethane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90577473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Cyclopropanecarboxaldehyde, 2-(1-hexenyl)-, [1S-[1alpha,2alpha(E)]]-(9CI)](/img/structure/B179053.png)

![ethyl N-[4-(chloromethyl)-2-oxochromen-7-yl]carbamate](/img/structure/B179062.png)

![1-(4-Methoxybenzyl)-2,3-dihydro-imidazo[1,2-A]pyridin-1-ium](/img/structure/B179068.png)

![1-Propene, 3-[2-(2-methoxyethoxy)ethoxy]-](/img/structure/B179075.png)